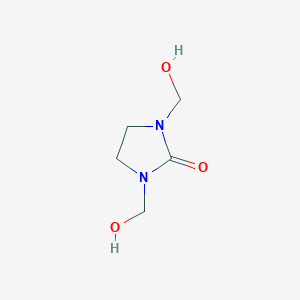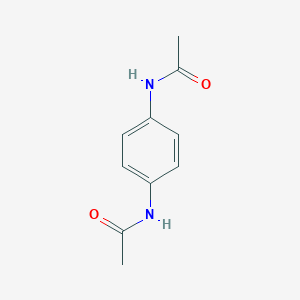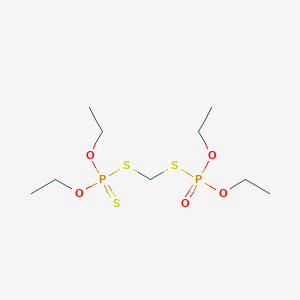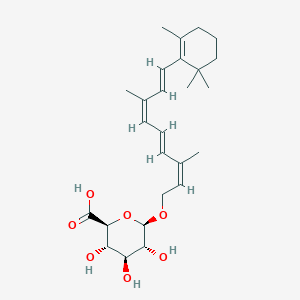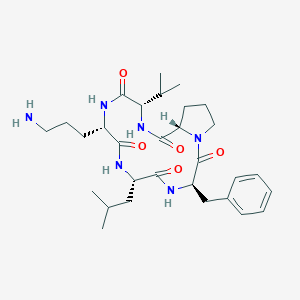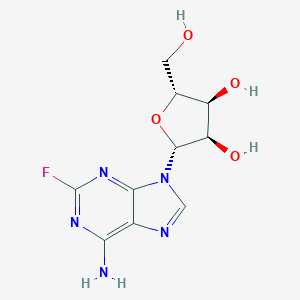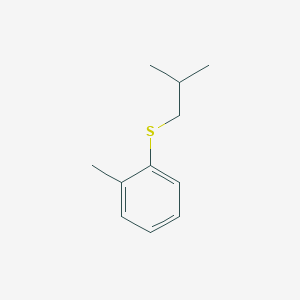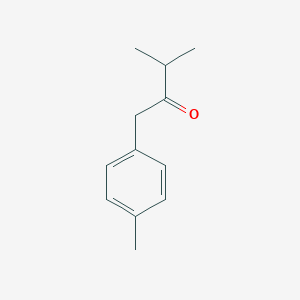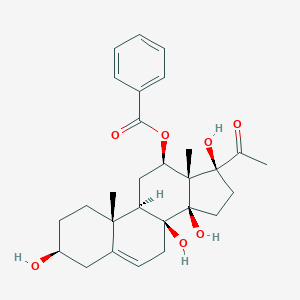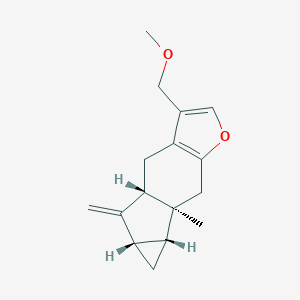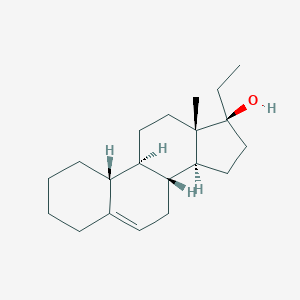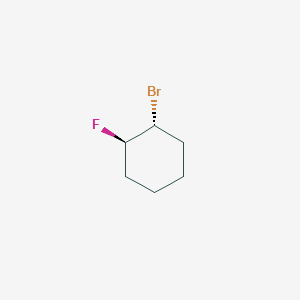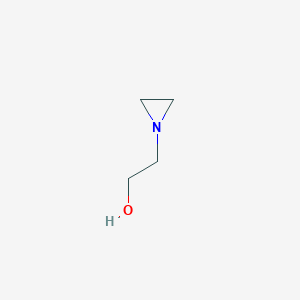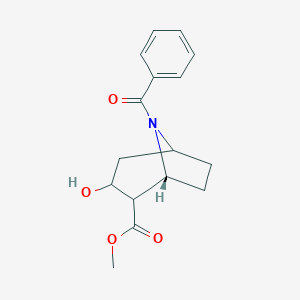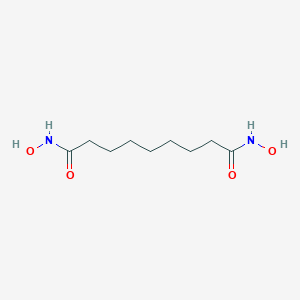
Azelaic bishydroxamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azelaic bishydroxamic acid (ABA) is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. ABA is a derivative of azelaic acid, which is a naturally occurring dicarboxylic acid found in wheat, rye, and barley. ABA has been synthesized using various methods, and its synthesis is of interest to researchers due to its potential for use in pharmaceuticals, cosmetics, and other industries.
Wirkmechanismus
The mechanism of action of Azelaic bishydroxamic acid is not yet fully understood, but it is believed to function by inhibiting the activity of certain enzymes and proteins in the body. Azelaic bishydroxamic acid has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin, which may explain its skin-lightening effects. Azelaic bishydroxamic acid has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemische Und Physiologische Effekte
Azelaic bishydroxamic acid has been shown to have a range of biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, Azelaic bishydroxamic acid has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Azelaic bishydroxamic acid has also been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Azelaic bishydroxamic acid in lab experiments is its potential for use in a wide range of applications. Azelaic bishydroxamic acid has been shown to have antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, making it a versatile compound for use in various fields. However, one limitation of using Azelaic bishydroxamic acid in lab experiments is its instability, which can make it challenging to work with.
Zukünftige Richtungen
There are many potential future directions for research involving Azelaic bishydroxamic acid. One area of interest is the development of new drugs based on Azelaic bishydroxamic acid, particularly for the treatment of cancer and inflammatory diseases. Another area of interest is the development of new cosmetics and skincare products based on Azelaic bishydroxamic acid, which could have skin-lightening and anti-aging effects. Additionally, researchers are continually seeking new and improved methods of synthesizing Azelaic bishydroxamic acid, which could lead to more efficient production processes and increased availability of the compound.
Synthesemethoden
Azelaic bishydroxamic acid can be synthesized using several methods, including the reaction of azelaic acid with hydroxylamine hydrochloride in the presence of a catalyst. Another method involves the reaction of azelaic acid with hydroxylamine sulfate in the presence of a reducing agent. The synthesis of Azelaic bishydroxamic acid is a challenging process due to the instability of the compound, and researchers are continually seeking new and improved methods of synthesis.
Wissenschaftliche Forschungsanwendungen
Azelaic bishydroxamic acid has been the subject of extensive research in recent years, with many studies investigating its potential applications in various fields. In the pharmaceutical industry, Azelaic bishydroxamic acid has been shown to have antimicrobial and anticancer properties, making it a promising candidate for the development of new drugs. Azelaic bishydroxamic acid has also been investigated for its potential use in cosmetics, where it has been shown to have skin-lightening and anti-aging effects.
Eigenschaften
CAS-Nummer |
18992-11-5 |
|---|---|
Produktname |
Azelaic bishydroxamic acid |
Molekularformel |
C9H18N2O4 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
N,N'-dihydroxynonanediamide |
InChI |
InChI=1S/C9H18N2O4/c12-8(10-14)6-4-2-1-3-5-7-9(13)11-15/h14-15H,1-7H2,(H,10,12)(H,11,13) |
InChI-Schlüssel |
VBJZDMOTYJEHEP-UHFFFAOYSA-N |
SMILES |
C(CCCC(=O)NO)CCCC(=O)NO |
Kanonische SMILES |
C(CCCC(=O)NO)CCCC(=O)NO |
Andere CAS-Nummern |
18992-11-5 |
Synonyme |
azelaic bis(hydroxamic acid) azelaic bishydroxamic acid nonanediamide, N,N'-dihydroxy- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



